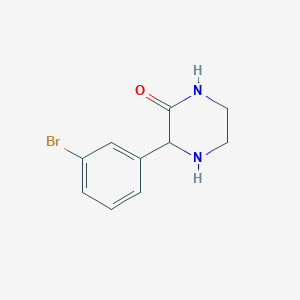

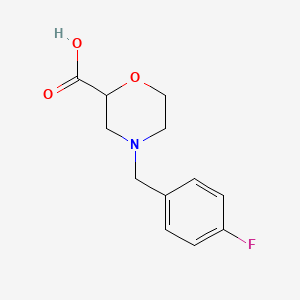

2-(3-(Isopropilamino)propil)isoindolina-1,3-diona

Descripción general

Descripción

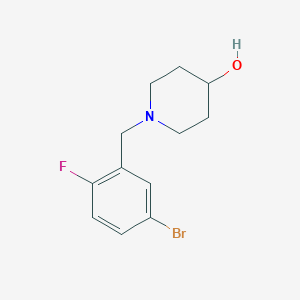

“2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” is a compound that belongs to the isoindoline family . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This compound is derived from analogs of important biogenic amines .

Synthesis Analysis

Isoindolines are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of isoindoline derivatives has been achieved using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” is complex, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The IR spectra of this compound exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de la 2-(3-(Isopropilamino)propil)isoindolina-1,3-diona, y aquí hay un análisis completo que se centra en varias aplicaciones:

Pruebas Farmacéuticas

Este compuesto se utiliza en pruebas farmacéuticas como un estándar de referencia de alta calidad para garantizar resultados precisos en el desarrollo de fármacos y los procesos de control de calidad .

Estudios de Actividad Biológica

Los derivados de la isoindolina-1,3-diona, incluidos aquellos con grupos isopropilamino, se han evaluado por sus actividades biológicas. Por ejemplo, ciertos derivados han mostrado efectos significativos sobre la viabilidad celular en estudios de investigación del cáncer .

Síntesis de Moléculas Noveles

La estructura de la isoindolina-1,3-diona es un componente clave en el diseño de nuevas moléculas debido a su reactividad y potencial actividad biológica. Ha sido el foco de investigación científica que apunta a sintetizar nuevos agentes terapéuticos .

Química Analítica

En química analítica, este compuesto se puede utilizar para el desarrollo y validación de métodos en varias técnicas cromatográficas, como HPLC, LC-MS y UPLC, para analizar sustancias químicas .

Investigación Química

El compuesto sirve como un reactivo importante en la investigación química para sintetizar otras moléculas complejas y explorar reacciones químicas .

Safety and Hazards

Direcciones Futuras

Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions for “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” could involve further exploration of its potential applications in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .

Result of Action

It has been observed that there was a significant loss of cell viability as the concentration of a similar compound increased .

Análisis Bioquímico

Biochemical Properties

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the dopamine receptor D2, suggesting its potential application as an antipsychotic agent . Additionally, it has been found to inhibit β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific amino acid residues at the allosteric binding site of the dopamine receptor D2, thereby modulating its activity .

Cellular Effects

The effects of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the proportion of apoptotic and necrotic populations in Raji cells when treated with specific concentrations . Furthermore, its interaction with the dopamine receptor D2 suggests its role in altering neurotransmission and related cellular processes .

Molecular Mechanism

At the molecular level, 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with the dopamine receptor D2 through π–π stacking and CH–π interactions with aromatic amino acids at the anionic subsite and peripheral anionic site . This binding modulates the receptor’s activity, leading to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher doses, it may induce toxic or adverse effects, including increased apoptosis and necrosis in specific cell populations . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with the dopamine receptor D2 suggests its involvement in neurotransmitter metabolism and related pathways . Additionally, its inhibition of β-amyloid protein aggregation indicates potential effects on protein metabolism and aggregation pathways .

Transport and Distribution

The transport and distribution of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with the dopamine receptor D2 suggests its localization in neuronal tissues and its potential accumulation in specific brain regions . This distribution pattern is crucial for its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of 2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its interaction with the dopamine receptor D2 indicates its localization in neuronal cell membranes, where it modulates receptor activity and downstream signaling pathways .

Propiedades

IUPAC Name |

2-[3-(propan-2-ylamino)propyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(2)15-8-5-9-16-13(17)11-6-3-4-7-12(11)14(16)18/h3-4,6-7,10,15H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQRHXQJHGCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromothiophen-2-yl)methyl]azepane](/img/structure/B1399025.png)

![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)

![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)

![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)